5-Acetyl-3-methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
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Overview
Description
5-Acetyl-3-methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one is a complex organic compound with a unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitro compound, reduction and subsequent cyclization can yield the desired furoazepinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs .
Scientific Research Applications
5-Acetyl-3-methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and activity at different targets are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Methyl-2-nitro-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one
- Tetramethyl acetyloctahydronaphthalenes
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
- 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin .
Uniqueness
What sets 5-Acetyl-3-methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one apart is its specific acetyl and methyl substitutions, which confer unique chemical properties and reactivity. These structural features make it a valuable compound for targeted research and applications .
Properties
CAS No. |
61190-56-5 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-acetyl-3-methyl-7,8-dihydro-6H-furo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C11H13NO3/c1-7-6-15-9-4-3-5-12(8(2)13)11(14)10(7)9/h6H,3-5H2,1-2H3 |
InChI Key |
WOUAVBVTSBDFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)N(CCC2)C(=O)C |
Origin of Product |
United States |
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